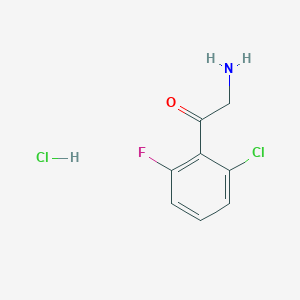

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride

描述

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride is a halogenated aminoketone derivative characterized by a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 4. The ketone group at position 1 is linked to an amino group (-NH₂), and the compound exists as a hydrochloride salt to enhance stability and solubility. Its molecular formula is C₈H₇ClFNO·HCl, with a molecular weight of 240.61 g/mol (calculated from ).

属性

IUPAC Name |

2-amino-1-(2-chloro-6-fluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZAXDXZWCUNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Route Overview

The primary synthetic approach for 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride involves the amination of a suitably substituted acetophenone derivative, typically 2-chloro-6-fluoroacetophenone, followed by conversion to its hydrochloride salt.

- Starting Material: 2-chloro-6-fluoroacetophenone, which provides the halogen-substituted aromatic framework.

- Amination: Reaction with ammonia or an amine source to introduce the amino group at the alpha position to the carbonyl.

- Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving stability and solubility.

The reaction is generally conducted in polar protic solvents such as ethanol or methanol under controlled temperature conditions to optimize yield and purity.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Amination | Ammonia (NH3) or primary amine, solvent: EtOH or MeOH, temperature: ambient to reflux | Nucleophilic substitution at the alpha-carbon adjacent to the ketone |

| Salt Formation | Hydrochloric acid (HCl), solvent: EtOH or ether | Conversion to hydrochloride salt for enhanced stability |

| Purification | Recrystallization from ethanol/water mixtures | Achieves >95% purity, verified by HPLC |

- The amination step can be catalyzed or facilitated under mild acidic or basic conditions depending on the amine source.

- Temperature control is critical to prevent side reactions such as over-alkylation or decomposition.

- Purification typically involves recrystallization, ensuring removal of unreacted starting materials and by-products.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scalability and reproducibility:

- Continuous Flow Reactors: Automated systems allow precise control of reaction time, temperature, and reagent addition, minimizing by-products.

- Catalysts: Use of palladium on carbon (Pd/C) or other transition metal catalysts may be employed for specific steps, especially if hydrogenation or reduction is involved in related derivatives.

- Bases: Sodium bicarbonate (NaHCO3) or cesium carbonate (Cs2CO3) can be used to maintain pH and facilitate amination.

- Solvents: Dimethylformamide (DMF) or ethanol are preferred for their solubility profiles and reaction compatibility.

Reaction Mechanism Insights

The preparation typically follows a nucleophilic substitution mechanism where the amino group attacks the electrophilic carbonyl carbon of the acetophenone derivative, forming an intermediate that rearranges to the amino ketone.

- The halogen substituents (chlorine at position 2 and fluorine at position 6) influence the electrophilicity of the carbonyl and the stability of intermediates.

- Formation of the hydrochloride salt stabilizes the amino group by protonation, facilitating isolation.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Remarks |

|---|---|---|

| Starting material purity | ≥98% substituted acetophenone | Ensures high reaction efficiency |

| Amination temperature | 25–80°C | Higher temps increase rate but risk side reactions |

| Solvent | Ethanol, methanol, or DMF | Solubility and reaction medium choice |

| Reaction time | 4–24 hours | Dependent on scale and catalyst presence |

| Yield | 70–90% | Optimized by controlling temperature and reagent ratios |

| Purification method | Recrystallization, chromatography | Achieves >95% purity |

化学反应分析

Types of Reactions

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

One of the primary applications of 2-amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride is in the field of pharmaceutical chemistry. Its structure suggests potential as a lead compound for developing new drugs targeting various diseases, particularly those involving neurotransmitter systems due to its amino group, which can participate in hydrogen bonding and other interactions.

Anticancer Research

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic activity against cancer cell lines. Research is ongoing to evaluate its efficacy and mechanism of action in inhibiting tumor growth, particularly in breast and lung cancers.

Neuropharmacology

Given its structural features, this compound may influence neurotransmitter pathways. Investigations into its effects on serotonin and dopamine receptors could provide insights into its potential use as an antidepressant or anxiolytic agent.

Synthesis of Novel Compounds

As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. This includes derivatives that may possess enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their cytotoxic effects on various cancer cell lines. Results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, indicating their potential as new anticancer agents .

Case Study 2: Neurotransmitter Modulation

A study conducted at a leading pharmacological institute investigated the effects of this compound on serotonin receptor activity. The findings suggested that it acts as a partial agonist at specific receptor subtypes, which may explain its potential antidepressant effects .

Data Table: Summary of Research Findings

作用机制

The mechanism of action of 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, highlighting the impact of substituents on physicochemical properties and applications:

Key Differences and Implications

Electron-Withdrawing vs. Nitro groups (e.g., in 1-(2-Amino-6-nitrophenyl)ethanone) introduce strong electron-withdrawing effects, which may reduce stability under basic conditions compared to halogenated analogues .

Biological and Pharmacological Profiles: The bk-2C-B analogue, with bromo and methoxy groups, is associated with psychoactive effects due to structural similarities to amphetamines, as noted in forensic studies . Hydroxyl-substituted derivatives (e.g., 2-Amino-1-(2-hydroxyphenyl)ethanone) exhibit lower lipophilicity, limiting blood-brain barrier penetration compared to halogenated or trifluoromethylated analogues .

Toxicological and Safety Data: Limited toxicological data are available for 1-(2-Amino-6-nitrophenyl)ethanone, with precautionary measures advised to avoid inhalation or contact . In contrast, bk-2C-B has been extensively analyzed for pyrolysis byproducts, aiding in forensic detection .

Synthetic Accessibility :

- Hydroxy-substituted derivatives are synthesized via reductive methods (e.g., HI/AcOH), whereas halogenated compounds may require halogenation steps under controlled conditions .

生物活性

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride (CAS: 1909317-00-5) is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. It has a molecular formula of C8H7ClFNO·HCl and is characterized by the presence of an amino group, a chloro-fluorophenyl moiety, and a ketone functional group. This compound serves as an important intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator , impacting various biochemical pathways. For instance, it may inhibit enzyme activity by binding to active sites, thus preventing substrate interaction and subsequent catalytic processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- Antibacterial Activity : In vitro tests demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also exhibited antifungal properties, with effective concentrations against Candida albicans and other fungal pathogens showing comparable MIC values .

Cytotoxicity

Research indicates that this compound possesses cytotoxic effects against cancer cell lines. The IC50 values observed were in the range of 13.23 to 213.7 µM, suggesting a potential role in cancer therapeutics .

Comparison with Similar Compounds

A comparative analysis reveals that this compound's dual chloro and fluoro substitution enhances its reactivity and biological activity compared to similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride | Single chloro substitution | Moderate antibacterial activity |

| 2-Amino-1-(2-fluorophenyl)ethan-1-one hydrochloride | Single fluoro substitution | Lower cytotoxicity |

| This compound | Dual chloro and fluoro substitutions | High antibacterial and cytotoxic activity |

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various derivatives, including this compound. The findings indicated that this compound exhibited superior activity against multidrug-resistant strains compared to traditional antibiotics, suggesting its potential as a lead compound for drug development .

Investigation into Anticancer Properties

Another study focused on the anticancer properties of this compound, revealing promising results in inhibiting cell proliferation in breast cancer cell lines. The mechanism was attributed to apoptosis induction, making it a candidate for further development in cancer therapies .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves halogenation of precursor ketones followed by amination. For example, refluxing 2-chloro-6-fluorophenylacetone with ammonium acetate in ethanol under acidic conditions, followed by hydrochloride salt formation. Validate purity via HPLC (≥95% purity threshold) and confirm structural integrity using ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the compound’s thermal stability and hygroscopicity?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., onset at ~200°C) and differential scanning calorimetry (DSC) to identify phase transitions. Hygroscopicity can be tested by exposing the compound to controlled humidity (e.g., 40–80% RH) and monitoring mass changes via dynamic vapor sorption (DVS) . Store at 2–8°C in airtight containers to prevent degradation .

Q. What spectroscopic techniques are critical for confirming the hydrochloride salt form?

- Methodological Answer : Use FTIR to identify N–H stretching vibrations (~2500–3000 cm⁻¹ for amine hydrochloride) and Cl⁻ counterion absorption bands (~600–800 cm⁻¹). X-ray photoelectron spectroscopy (XPS) can confirm chlorine content (Cl 2p₃/₂ binding energy ~198 eV) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural models?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL (v.2015+) for refinement. Key parameters: space group (e.g., P2₁/c), R-factor (<0.05), and hydrogen bonding networks (e.g., N–H···Cl interactions). Discrepancies in dihedral angles or bond lengths between DFT calculations and experimental data should be resolved by iterative refinement cycles .

Q. What strategies are effective in identifying and quantifying trace impurities in synthesized batches?

- Methodological Answer : Employ LC-MS/MS with a C18 column (gradient elution: 5–95% acetonitrile/0.1% formic acid) and ESI+ ionization . Quantify impurities (e.g., unreacted precursors or dehalogenated byproducts) against calibrated standards. For volatile impurities, use headspace GC-MS with a DB-5MS column .

Q. How can researchers design stability studies to predict degradation pathways under accelerated conditions?

- Methodological Answer : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via UPLC-PDA and characterize major degradants using HRMS/MS . Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life at standard storage temperatures .

Data Analysis & Contradiction Resolution

Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

- Methodological Answer : Solubility discrepancies often arise from protonation state variations. Test solubility in buffered solutions (pH 1–12) using shake-flask method with HPLC quantification. For example, high solubility in methanol (≥50 mg/mL) vs. low solubility in hexane (<0.1 mg/mL) reflects its polar ionic character .

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Apply ANOVA to assess batch-to-batch variability (n ≥ 3 replicates). Report yields with 95% confidence intervals (e.g., 68 ± 5% yield) .

Safety & Handling

Q. What safety protocols are essential for handling this compound in high-throughput workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。